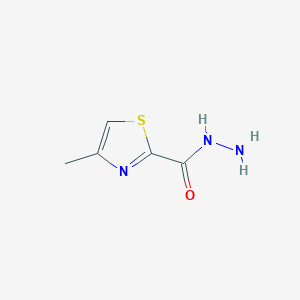

4-Methyl-1,3-thiazole-2-carbohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXWBFGOEMMEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459360 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-76-5 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of 4-Methyl-1,3-thiazole-2-carbohydrazide: A Methodological Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural elucidation of 4-Methyl-1,3-thiazole-2-carbohydrazide. Thiazole-based compounds are foundational scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs for a wide range of diseases, including cancer, diabetes, and various infections.[1][2][3][4] The carbohydrazide moiety is a critical pharmacophore known to form key hydrogen bonding interactions with biological targets, often enhancing the therapeutic profile of a molecule.[5]

A definitive understanding of the three-dimensional atomic arrangement of this compound is paramount for rational drug design. The crystal structure reveals crucial information about conformation, planarity, and intermolecular interactions, which directly informs structure-activity relationship (SAR) studies and aids in the computational design of more potent and selective derivatives. This document outlines a validated workflow, from initial synthesis to final structural refinement, designed to guide researchers in obtaining high-quality crystallographic data for this important molecular scaffold.

Part 1: Synthesis and Purification

The synthesis of the title compound follows a well-established two-step pathway common for carbohydrazide derivatives, beginning with a Hantzsch thiazole synthesis followed by hydrazinolysis. The causality behind this choice is reliability and high yield. The Hantzsch synthesis provides a robust method for creating the core thiazole ring, while the subsequent reaction with hydrazine hydrate is a highly efficient method for converting the ester to the desired carbohydrazide.[6]

Proposed Synthesis Pathway

The logical flow from commercially available starting materials to the final product is depicted below. This pathway ensures high purity of the intermediate, which is critical for the subsequent crystallization step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; the purity at each stage is verified by Thin-Layer Chromatography (TLC) before proceeding, ensuring that impurities do not compromise the final crystallization.

Step 1: Synthesis of Ethyl 4-methyl-1,3-thiazole-2-carboxylate (Intermediate)

-

To a solution of thioacetamide (0.1 mol) in absolute ethanol (150 mL) within a round-bottom flask, add ethyl 2-chloroacetoacetate (0.12 mol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Upon completion, allow the solution to cool to room temperature and then neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is the crude product. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry it.

-

Recrystallize the crude solid from ethanol to yield the pure ethyl ester intermediate.

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the purified ethyl 4-methyl-1,3-thiazole-2-carboxylate (0.05 mol) in absolute ethanol (100 mL) in a round-bottom flask.[6][7]

-

Add hydrazine hydrate (0.1 mol, ~2 molar equivalents) to the solution.

-

Heat the mixture to reflux for 8-10 hours, again monitoring the reaction's completion via TLC. The disappearance of the starting ester spot indicates the end of the reaction.[7]

-

Allow the reaction mixture to cool to room temperature. A precipitate of the target carbohydrazide will form.

-

Filter the solid product, wash with a small amount of cold ethanol to remove any unreacted starting material, and dry under vacuum.

Part 2: Single Crystal Growth

The acquisition of a high-quality single crystal is the most critical and often most challenging step in structure determination. The choice of solvent is paramount; the ideal solvent is one in which the compound has moderate solubility, allowing for the slow, ordered molecular assembly required for crystal formation.

Protocol: Slow Evaporation Method

-

Select a range of solvents for screening (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Prepare a saturated or near-saturated solution of the purified this compound in a small volume of a chosen solvent at a slightly elevated temperature (e.g., 40 °C).

-

Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals with sharp edges.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the following workflow details the process of data collection, structure solution, and refinement. Each step is designed to ensure the integrity and accuracy of the final crystallographic model.

Workflow for Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Parameters

While the precise data for the title compound must be determined experimentally, we can predict likely parameters based on analyses of structurally similar heterocyclic compounds.[8][9] This provides a baseline for what researchers can expect.

| Parameter | Expected Value / System | Rationale & Significance |

| Crystal System | Monoclinic or Triclinic | These systems are common for organic molecules of this size and symmetry.[8][9] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for molecules that can form hydrogen-bonded dimers. |

| Z (Molecules per cell) | 2 or 4 | Represents the number of molecules in the asymmetric unit, which dictates the packing efficiency.[8][9] |

| Hydrogen Bonding | N-H···O=C and N-H···N(thiazole) | The hydrazide N-H groups are strong H-bond donors, and the carbonyl oxygen and thiazole nitrogen are strong acceptors. |

| Molecular Conformation | Likely planar | The conjugated thiazole ring system favors planarity. Torsion angles around the C-C bond to the hydrazide will be key. |

| R1 Factor (final) | < 0.05 | A low R1 value indicates a good agreement between the observed and calculated structure factors, signifying a reliable model. |

Part 4: Complementary Analytical Characterization

Spectroscopic and thermal analyses are essential for validating the bulk purity and identity of the synthesized compound before undertaking the time-intensive process of crystallization and diffraction.

Spectroscopic Analysis

The structural features of the molecule give rise to characteristic signals in various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H-NMR | - Singlet for the methyl (CH₃) protons (~2.4 ppm).- Broad singlet for the NH₂ protons.- Singlet for the NH proton (downfield, ~9-12 ppm).- Singlet for the C5-H proton on the thiazole ring (~7-8 ppm).[10][11][12] |

| ¹³C-NMR | - Signal for the methyl carbon (~15 ppm).- Signals for the thiazole ring carbons (~110-160 ppm).- Signal for the carbonyl carbon (C=O) (~160-170 ppm).[11][12] |

| FT-IR | - Sharp N-H stretching bands from the hydrazide group (~3200-3400 cm⁻¹).- Strong C=O stretching band (~1650-1680 cm⁻¹).- C=N stretching from the thiazole ring (~1550-1600 cm⁻¹).[13] |

| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₅H₇N₃OS ≈ 157.03 g/mol ). |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability and purity of the compound.

-

DSC: A sharp, single melting point endotherm on the DSC thermogram is a strong indicator of high purity.

-

TGA: The TGA curve will show the decomposition temperature of the compound. For related thiazole structures, decomposition often begins at temperatures above 200 °C, indicating good thermal stability.[14]

Part 5: Structural Interpretation and Application

The final crystal structure will provide invaluable insights for drug development.

Key Structural Features to Analyze

-

Hydrogen Bonding Network: The hydrazide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Understanding how these groups interact with neighboring molecules in the crystal lattice provides a powerful model for how the molecule might interact with amino acid residues in a protein's active site.

-

Molecular Planarity: The degree of planarity between the thiazole ring and the carbohydrazide substituent influences the molecule's ability to fit into flat, aromatic binding pockets.

-

π-π Stacking: Assess the crystal packing for any evidence of π-π stacking between thiazole rings, another key interaction in ligand-receptor binding.

Molecular Diagram with Potential Interactions

Caption: Molecular structure highlighting potential hydrogen bond donor and acceptor sites.

By following this comprehensive guide, researchers will be well-equipped to successfully determine the single-crystal X-ray structure of this compound, generating critical data to accelerate the design and development of novel therapeutics.

References

-

Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and antimicrobial studies on novel N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides. European Journal of Medicinal Chemistry, 42(1), 30-36. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(13), 1133-1151. [Link]

-

Zarghi, A., Tabatabai, S. A., Faizi, M., Zanganeh, Z., & Shafiee, A. (2011). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Archiv der Pharmazie, 344(6), 377-384. [Link]

-

Rahim, F., Zaman, K., Taha, M., Ullah, H., Ghufran, M., Wadood, A., ... & Shah, S. A. A. (2020). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Molecules, 25(21), 5086. [Link]

-

Plech, T., Wujec, M., Kosikowska, U., Malm, A., & Rajtar, B. (2013). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 18(9), 11163-11177. [Link]

-

Fun, H. K., Rosli, M. M., & S. B. M. (2014). Crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1199. [Link]

-

Shaikh, H. A., et al. (2024). Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. Manuscript under review. [Link]

-

Sun, Z. L., & Cui, G. L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]

-

Turan-Zitouni, G., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Molecular Structure, 1225, 129114. [Link]

-

Gür, M., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences, 14(4), 783-789. [Link]

-

Li, Y., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 238, 114481. [Link]

-

Singh, S., & Sharma, P. K. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 15(3), 163-177. [Link]

-

ResearchGate. (n.d.). Experimental crystallographic data. ResearchGate. [Link]

-

Ullah, F., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(30), 27249-27262. [Link]

-

PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. National Center for Biotechnology Information. [Link]

-

Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3183. [Link]

-

Ahmed, M. F. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 263-267. [Link]

-

Głowacki, E. D., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1563. [Link]

-

PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. National Center for Biotechnology Information. [Link]

-

Avcı, A., & Atalay, Y. (2016). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 125(2), 649-655. [Link]

-

Reva, I., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(10), 2539. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methyl-1,3-thiazole-2-carbohydrazide: A Technical Guide for Researchers

This document provides an in-depth technical guide to the spectroscopic characterization of 4-Methyl-1,3-thiazole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis herein is synthesized from established principles of spectroscopic interpretation and data from structurally related analogs, offering a predictive yet robust profile for researchers.

Introduction and Molecular Structure

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The presence of a carbohydrazide moiety at the 2-position introduces a versatile functional group capable of forming various derivatives, such as hydrazones, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for verifying the synthesis and purity of this compound and for understanding its chemical behavior.

The structural framework provides the basis for all subsequent spectroscopic predictions. Below is a diagram illustrating the molecule and the numbering convention used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented here are predicted based on analyses of similar thiazole-hydrazide and hydrazone structures.[1][2]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum, typically recorded in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons, will exhibit distinct signals for each unique proton environment.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~9.5 - 10.0 | Singlet (broad) | 1H | -CO-NH- | The amide proton is expected to be significantly deshielded and will appear as a broad singlet. Its chemical shift is sensitive to concentration and temperature. |

| ~7.4 - 7.6 | Singlet | 1H | H5 (Thiazole) | The lone proton on the thiazole ring (C5-H) is anticipated in the aromatic region. In related thiazole hydrazones, this proton appears between 7.51 and 8.10 ppm.[2] |

| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ | The terminal amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary based on solvent and hydrogen bonding. |

| ~2.4 - 2.5 | Singlet | 3H | -CH₃ | The methyl group protons at C4 are in a relatively shielded environment, expected to produce a sharp singlet upfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule.

| Predicted δ (ppm) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 | C2 (Thiazole) | The carbon atom positioned between two heteroatoms (S and N) is highly deshielded. In analogous structures, this carbon appears in the 168.3–168.9 ppm range.[2] |

| ~158 - 162 | C=O (Carbonyl) | The carbonyl carbon of the hydrazide group is expected in this downfield region, consistent with data from related hydrazide-hydrazones where it is observed between 163.31–164.61 ppm.[1] |

| ~148 - 152 | C4 (Thiazole) | The substituted C4 carbon of the thiazole ring is expected to be downfield. Similar structures show this carbon in the 140.4–148.5 ppm range.[2] |

| ~115 - 120 | C5 (Thiazole) | The C5 carbon, bearing the only ring proton, is expected to be more shielded than the other thiazole ring carbons.[2] |

| ~15 - 18 | -CH₃ | The methyl carbon is the most shielded, appearing in the far upfield region of the spectrum. |

NMR Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it solubilizes the compound well and its residual solvent peak does not obscure key signals.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct confirmation of the carbohydrazide and thiazole moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| 3300 - 3100 | N-H Stretch | -NH, -NH₂ | Two or more sharp to medium bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the stretching of the -NH- group. |

| ~3050 | C-H Stretch | Thiazole Ring | A weak absorption corresponding to the stretching of the sp² C-H bond on the thiazole ring. |

| ~2950 | C-H Stretch | -CH₃ | A weak absorption from the sp³ C-H stretching of the methyl group. |

| 1660 - 1680 | C=O Stretch | Amide I Band | A strong, sharp absorption is the hallmark of the carbonyl group in the hydrazide. For related thiazole derivatives, this band appears around 1660-1673 cm⁻¹.[3] |

| 1610 - 1630 | N-H Bend | Amide II Band | A medium intensity band associated with the N-H bending of the amide and amine groups. |

| 1550 - 1580 | C=N Stretch | Thiazole Ring | A medium intensity band characteristic of the endocyclic C=N bond within the thiazole ring.[3] |

| 650 - 700 | C-S Stretch | Thiazole Ring | A weak to medium band in the fingerprint region confirming the presence of the C-S bond within the thiazole ring. |

IR Experimental Protocol

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

-

Instrument Preparation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solid samples as it requires minimal sample preparation.

-

Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This measures the spectrum of the ambient environment (air, CO₂) and is automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity.

Predicted Mass Spectrum (Electron Impact - EI)

Under Electron Impact (EI) ionization, the molecule is expected to show a clear molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale for Formation |

| 157 | [M]⁺˙ | Molecular Ion Peak. This corresponds to the exact molecular weight of C₅H₇N₃OS. Its observation is critical for confirming the molecular formula. |

| 126 | [M - NHNH₂]⁺ | Loss of the hydrazinyl radical (•NHNH₂) from the molecular ion. |

| 98 | [M - CONHNH₂]⁺ | Cleavage of the entire carbohydrazide side chain, leaving the 4-methyl-1,3-thiazole cation. |

| 83 | [C₄H₅NS]⁺ | Fragmentation of the thiazole ring. |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is the method of choice. This technique provides a highly accurate mass measurement.

-

Predicted [M+H]⁺: 158.0383

-

Calculated for C₅H₈N₃OS⁺: 158.0388

A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides unequivocal confirmation of the elemental composition. In related studies, HRMS has been used to confirm the structures of newly synthesized thiazole derivatives.[2]

Mass Spectrometry Experimental Protocol

-

Sample Preparation (ESI): Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Data Analysis: Identify the molecular ion peak and compare its measured m/z value with the theoretically calculated value for the expected elemental formula.

Conclusion

The spectroscopic profile of this compound can be confidently predicted through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides the expected spectral data, interpretation rationale, and robust experimental protocols necessary for researchers in drug discovery and chemical synthesis to verify and characterize this important heterocyclic building block. The convergence of data from these orthogonal analytical techniques provides a self-validating system for structural confirmation, ensuring high confidence in the identity and purity of the material.

References

-

Butnariu, D., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]

-

Hassan, A. S., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. Available at: [Link]

-

Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal. Available at: [Link]

-

Gaber, M., et al. (2017). Structural, thermogravimetric, B3LYP and biological studies on some heterocyclic thiosemicarbazide copper (II) complexes and evaluation of their molecular docking. Journal of Molecular Structure. Available at: [Link]

-

D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os-3(CO)(10)(CH3CN)(2)] with aminothiazole compounds. ResearchGate. Available at: [Link]

-

Afinidad Journal. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-carbohydrazide: Synthesis, Characterization, and Biological Potential

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] This guide focuses on a specific, yet promising, member of this family: 4-Methyl-1,3-thiazole-2-carbohydrazide. This molecule serves as a critical building block for the synthesis of more complex derivatives, such as hydrazones, which often exhibit enhanced biological effects.[6] As researchers and drug development professionals, understanding the synthesis, characterization, and potential applications of this core structure is paramount for unlocking its full therapeutic potential.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by hydrazinolysis of the resulting ester. This approach is favored for its reliability and adaptability.

Step 1: Synthesis of Ethyl 4-Methyl-1,3-thiazole-2-carboxylate

The initial step involves the cyclocondensation of a thioamide with an α-haloester. In this case, thioacetamide and ethyl 2-chloroacetoacetate are the key reactants.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (0.1 mol, 7.51 g) in absolute ethanol (100 mL).

-

Addition of α-Haloester: To this solution, add ethyl 2-chloroacetoacetate (0.1 mol, 16.46 g) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 4-methyl-1,3-thiazole-2-carboxylate.

Step 2: Synthesis of this compound

The final step is the conversion of the synthesized ester to the desired carbohydrazide via reaction with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-methyl-1,3-thiazole-2-carboxylate (0.05 mol, 9.26 g) in absolute ethanol (50 mL).

-

Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (80% solution, 0.1 mol, 6.26 g) dropwise.

-

Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Isolation of Product: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Based on data from analogous structures, the following properties are expected.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristic Signals |

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight | 157.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-180 °C |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~2.5 (s, 3H, -CH₃), ~4.5 (br s, 2H, -NH₂), ~7.5 (s, 1H, thiazole-H), ~9.5 (br s, 1H, -CONH-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~17.0 (-CH₃), ~115.0 (thiazole C-5), ~148.0 (thiazole C-4), ~160.0 (C=O), ~165.0 (thiazole C-2) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1580 (N-H bending), ~1540 (C=N stretching) |

| Mass Spectrometry (ESI-MS) | m/z: 158.03 [M+H]⁺ |

Biological Potential and Screening Protocols

The carbohydrazide moiety is a versatile functional group that can be readily converted into various derivatives, most notably hydrazones, by condensation with aldehydes or ketones.[3] These derivatives often exhibit enhanced biological activities. The core compound, this compound, and its derivatives are promising candidates for evaluation in several therapeutic areas.

Antimicrobial Activity

Thiazole-based compounds are well-documented for their antibacterial and antifungal properties.[3][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solutions: Prepare a stock solution of this compound (and its derivatives) in DMSO at a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][8][9] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Visualization of a Potential Anticancer Mechanism:

Sources

- 1. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides with antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

Initial Screening of 4-Methyl-1,3-thiazole-2-carbohydrazide: A Strategic Approach to Unveiling Bioactivity

An In-Depth Technical Guide

Abstract

The confluence of thiazole and carbohydrazide moieties in a single molecular entity presents a compelling case for therapeutic potential. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities including antimicrobial and antitumor effects.[1][2] Similarly, the carbohydrazide scaffold is a key structural element in compounds exhibiting significant anticancer and anti-inflammatory properties.[3][4] This guide presents a structured, multi-tiered strategy for the initial in vitro bioactivity screening of 4-Methyl-1,3-thiazole-2-carbohydrazide. We provide detailed, validated protocols for assessing its potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. The causality behind experimental design, from the selection of microbial strains and cell lines to the choice of positive controls, is thoroughly explained. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to efficiently and logically characterize the bioactivity profile of this promising heterocyclic compound.

Introduction: The Rationale for Screening

The imperative for novel therapeutic agents is driven by the rise of multidrug-resistant pathogens and the complexities of diseases like cancer.[5][6] The strategy of molecular hybridization—combining two or more bioactive scaffolds—is a proven method for generating new chemical entities with enhanced or novel activities.[7] this compound is a prime candidate for such investigation. Its constituent parts have a rich history in medicinal chemistry:

-

The Thiazole Core: This five-membered aromatic heterocycle is a cornerstone of many therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1][5] Derivatives are known to possess a wide spectrum of activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][8]

-

The Carbohydrazide Moiety: This functional group, often acting as a linker or a pharmacophore itself, is integral to compounds with demonstrated anticancer and anti-inflammatory efficacy.[3][9][10] Hydrazones derived from carbohydrazides are particularly noted for their diverse biological profile.[4]

This guide outlines a first-pass screening cascade designed to cast a wide net, efficiently identifying the most promising therapeutic avenue for this compound (herein referred to as 'the compound').

Tier 1: A Multi-Assay Primary Screening Strategy

An effective initial screening program should be broad, efficient, and conclusive. We propose a parallel three-pronged approach to simultaneously investigate the most probable bioactivities based on the compound's structural alerts. This strategy maximizes data acquisition from a minimal amount of synthesized material, providing a holistic preliminary profile.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Concentrations should span a wide range (e.g., 0.1 to 100 µM). Include vehicle controls (DMSO concentration should be <0.5%).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting percent viability against the logarithm of compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): This crucial parameter indicates the compound's selectivity for cancer cells over normal cells. It is calculated as: SI = IC50 (non-cancerous cells) / IC50 (cancerous cells) A higher SI value (ideally >10) is desirable. [11]

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Positive Control | Control IC50 (µM) |

|---|---|---|---|---|---|

| This compound | MCF-7 | 7.5 | 8.0 | Doxorubicin | 0.8 |

| This compound | HCT-116 | 12.2 | 4.9 | Doxorubicin | 1.1 |

| this compound | HEK293 | 60.0 | - | Doxorubicin | 25.4 |

Hypothetical data for illustrative purposes.

Protocol 3: Anti-inflammatory Activity Screening

Causality: Inflammation is associated with the denaturation of tissue proteins. [8]The ability of a compound to inhibit heat-induced denaturation of a standard protein like Bovine Serum Albumin (BSA) is a simple and widely accepted preliminary in vitro assay to screen for anti-inflammatory potential. [12] Objective: To evaluate the in vitro anti-inflammatory activity of the compound by measuring the inhibition of protein denaturation.

Materials:

-

Reagents: Bovine Serum Albumin (BSA) 0.2% solution, Phosphate Buffered Saline (PBS, pH 6.4), Test compound stock (in DMSO), Diclofenac Sodium (positive control).

-

Equipment: Test tubes, water bath, spectrophotometer (660 nm).

Step-by-Step Protocol:

-

Reaction Mixture: In separate test tubes, prepare the reaction mixtures containing 500 µL of BSA solution and 50 µL of varying concentrations of the test compound or Diclofenac Sodium (e.g., 10 to 500 µg/mL).

-

Control: A control tube should contain 500 µL of BSA and 50 µL of the vehicle (DMSO).

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.

Data Presentation and Interpretation

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

An IC50 value can be determined by plotting the percentage inhibition against concentration.

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | IC50 (µg/mL) |

| This compound | 100 | 55.2% | ~90 |

| Diclofenac Sodium (Control) | 100 | 85.7% | ~45 |

Hypothetical data for illustrative purposes.

Synthesizing Results: The Path Forward

The initial screening phase generates a foundational dataset to guide subsequent research. A "hit" is not merely a positive result in one assay but a compound that meets predefined criteria of potency and, where applicable, selectivity.

Based on the hypothetical data presented, this compound would be considered a "hit" in two areas:

-

Antibacterial: It shows moderate activity against S. aureus. This warrants expansion of the screening to include other Gram-positive bacteria and resistant strains (e.g., MRSA).

-

Anticancer: It demonstrates potent cytotoxicity against the MCF-7 breast cancer cell line with a promising selectivity index. This would trigger secondary screening across a broader panel of breast cancer cell lines and initial mechanism-of-action studies (e.g., apoptosis assays). [13] The anti-inflammatory and other activities were less potent in this hypothetical scenario and would be deprioritized. This systematic approach ensures that resources are focused on the most promising therapeutic applications of the test compound.

Conclusion

The initial bioactivity screening of a novel compound like this compound is a critical step in the drug discovery pipeline. [14][15]The multi-assay strategy detailed in this guide provides a robust and efficient framework for uncovering its therapeutic potential. By integrating standardized protocols for antimicrobial, cytotoxic, and anti-inflammatory evaluation, researchers can generate a comprehensive preliminary data package. This data, when interpreted through a logical decision-making matrix, enables an informed, evidence-based progression of promising "hit" compounds into the next phase of preclinical development.

References

- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. J. Chem. Rev., 5(3), 221-240. [URL: https://www.researchgate.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-compound-x]

- Ţucă, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7336. [URL: https://www.mdpi.com/1420-3049/26/23/7336]

- Bîcu, E., & Vlase, L. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(11), 1361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9695627/]

- Oniga, O., et al. (2011). Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. European Journal of Medicinal Chemistry, 46(2), 526-534. [URL: https://pubmed.ncbi.nlm.nih.gov/21146237/]

- Al-Ostath, R. A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7980. [URL: https://www.mdpi.com/1420-3049/27/22/7980]

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [URL: https://www.revchem.org/article_173950.html]

- Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences and Research. [URL: https://www.longdom.org/open-access/screening-antibacterial-activity-a-crucial-step-in-drug-discovery-119102.html]

- Reddy, T. R., et al. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(9), 2321-2327. [URL: https://asianpubs.org/index.php/ajc/article/view/10660]

- Göktaş, H., et al. (2021). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 18(1), 85-98. [URL: https://www.eurekaselect.com/article/110594]

- Pumbwe, L. (2018). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 19(11), 1248-1255. [URL: https://www.benthamscience.com/abstract/2018/19/11/1248]

- Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology Reports, 39, e00793. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332306/]

- Li, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay and Drug Development Technologies. [URL: https://www.liebertpub.com/doi/full/10.1089/adt.2023.084]

- de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (126), 55712. [URL: https://www.jove.com/v/55712/broth-microdilution-vitro-screening-an-easy-fast-method-to-detect-new]

- Al-Ostath, R. A., et al. (2024). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 14(10), 7041-7058. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10882586/]

- Abdel-Wahab, B. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 844-854. [URL: https://www.researchgate.net/publication/250169116_Synthesis_and_Reactions_of_Some_New_Heterocyclic_Carbohydrazides_and_Related_Compounds_as_Potential_Anticancer_Agents]

- Arain, T. M., et al. (2003). Methods of screening for antimicrobial compounds. US Patent Application, US20030040032A1. [URL: https://patents.google.

- Abdel-Wahab, B. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 844-854. [URL: https://www.mdpi.com/1420-3049/8/11/844]

- Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Cellular and Infection Microbiology, 11, 752693. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576012/]

- Revvity. (n.d.). Cytotoxicity Assays. [URL: https://www.revvity.

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 1-12. [URL: https://www.researchgate.net/publication/384218765_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]

- Kumar, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25841-25854. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7557409/]

- Creative Biolabs. (n.d.). Antifungal Activity Test Service. [URL: https://www.creative-biolabs.com/live-biotherapeutics/antifungal-activity-test-service.htm]

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [URL: https://ijpra.com/index.php/ijpra/article/view/2103]

- Kumar, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25841-25854. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03639]

- Quinternet, M., et al. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Drug Discovery, 3, 1311319. [URL: https://www.frontiersin.org/articles/10.3389/fddsv.2023.1311319/full]

- BOC Sciences. (n.d.). Screening Techniques in Chemistry. [URL: https://www.bocsci.com/screening-techniques-in-chemistry.html]

- Yang, X.-L., et al. (2017). Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 27(4), 930-934. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1730046X]

- Lage, S., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances, 69, 108259. [URL: https://www.sciencedirect.com/science/article/pii/S073497502300180X]

- Pierce, C. G., & Gnatta, V. D. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [URL: https://journals.asm.org/doi/10.1128/CMR.00092-19]

- Technology Networks. (2023). Screening Strategies Used in Drug Discovery. [URL: https://www.technologynetworks.

- Aho, R. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [URL: https://helda.helsinki.fi/items/29517174-a6f9-4456-912b-c8c3258f3f88]

- Creative Biolabs. (n.d.). Preliminary Screening of Drug Candidate. [URL: https://www.creative-biolabs.com/adc/preliminary-screening.htm]

- Kumar, R., et al. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation, 41(5), 1559-1573. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6096768/]

- Eissa, M., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 16(10), 1435. [URL: https://www.mdpi.com/1424-8247/16/10/1435]

- Żołnowska, B., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(24), 5993. [URL: https://www.mdpi.com/1420-3049/25/24/5993]

- Paul Friedman, K., et al. (2021). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. Environmental Health Perspectives, 129(3), 037004. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7983411/]

- Vallières, C., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01237-23. [URL: https://journals.asm.org/doi/10.1128/aac.01237-23]

- Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 33(11), 1828-1834. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC155967/]

- Asnaashari, S., et al. (2016). In-vitro Bioactivity and Phytochemical Screening of Extracts from Rhizomes of Eremostachys azerbaijanica rech. f. Growing in Iran. Iranian Journal of Pharmaceutical Research, 15(4), 885-894. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5316245/]

- Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [URL: https://www.mdpi.com/1420-3049/27/19/6433]

- da Silva, I. R., et al. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Journal of Fungi, 9(6), 668. [URL: https://www.mdpi.com/2309-608X/9/6/668]

- Ahmad, I., et al. (2023). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 28(15), 5824. [URL: https://www.mdpi.com/1420-3049/28/15/5824]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes [openaccess.marmara.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. frontiersin.org [frontiersin.org]

- 15. helda.helsinki.fi [helda.helsinki.fi]

A Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (CAS: 61292-08-8): A Versatile Scaffold in Medicinal Chemistry

This guide provides an in-depth analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound identified by CAS number 61292-08-8. It serves as a critical building block, or synthon, for the development of novel therapeutic agents. We will explore its fundamental properties, synthesis, chemical reactivity, and its proven applications as a scaffold in drug discovery, particularly in oncology. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique structural features of this molecule.

Core Molecular Profile and Physicochemical Properties

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a stable, solid organic compound featuring a central thiazole ring. This five-membered heterocycle is substituted at key positions, granting it specific chemical characteristics and making it a valuable intermediate. The phenyl group at position 2 and the carbohydrazide moiety at position 5 are pivotal to its function and reactivity.

Chemical Structure and Identifiers

The structural arrangement of the molecule is foundational to its utility. The thiazole core is a well-established pharmacophore, while the hydrazide group offers a reactive handle for extensive chemical modification.

Caption: 2D structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 61292-08-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃OS | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| IUPAC Name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | [1] |

| InChI | InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | [1] |

| SMILES | CC1=C(C(=O)NN)SC(=N1)C2=CC=CC=C2 |[1] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and formulation characteristics. While comprehensive experimental data is limited, computed properties and available measurements provide valuable insights.

Table 2: Computed and Experimental Physicochemical Properties

| Property | Value | Source & Notes |

|---|---|---|

| Physical State | Solid | [3] |

| Appearance | Yellow Solid | [3] |

| Solubility | >35 µg/mL (at pH 7.4) | [1] (Experimental, Burnham Center) |

| XLogP3 | 1.9 | [1] (Computed) |

| Hydrogen Bond Donors | 2 | [1] (Computed) |

| Hydrogen Bond Acceptors | 4 |[1] (Computed) |

Synthesis and Chemical Reactivity

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its derivatives typically follows established pathways for thiazole ring formation, followed by functional group manipulation. The carbohydrazide moiety is the primary site of reactivity for creating diverse chemical libraries.

General Synthesis Protocol

A robust and common method for synthesizing the core thiazole structure is the Hantzsch thiazole synthesis. A plausible pathway to the title compound involves the reaction of thiobenzamide with an ethyl 2-chloroacetoacetate, followed by hydrolysis and subsequent reaction with hydrazine. A closely related analog, 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, has been synthesized via a similar route, providing a validated template for this process.[4]

Step-by-Step Methodology:

-

Thiazole Ring Formation: React thiobenzamide with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol under reflux. This cyclization reaction forms ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.[4] This yields 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

-

Carbohydrazide Formation: The carboxylic acid is activated, often by converting it to an acid chloride using thionyl chloride (SOCl₂). The activated acid is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent to yield the final product, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Caption: General synthetic workflow for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Key Reactivity: Formation of Hydrazide-Hydrazones

The true value of this compound in drug discovery lies in the reactivity of the terminal hydrazide group (-CONHNH₂). This nucleophilic group readily undergoes condensation reactions with a wide array of aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of a large library of hydrazone derivatives from a single precursor. The resulting N-acylhydrazone scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[5]

Caption: Derivatization of the core molecule via hydrazone formation.

Applications in Drug Discovery and Development

The thiazole nucleus is a component of numerous approved drugs, and its derivatives are known to possess a vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[6] 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide serves as an exemplary starting point for tapping into this potential.

Scaffold for Anticancer Agents

This specific carbohydrazide has been explicitly identified as a synthon for developing new potential antitumor agents.[7] In one study, it was used as the starting material to synthesize a series of derivatives that were subsequently tested for their cytotoxic effects.

-

Target: The anticancer potential of its derivatives was evaluated in vitro against the Hepatocellular carcinoma cell line (HepG-2).[7]

-

Structure-Activity Relationship (SAR): Analysis of the resulting compounds revealed that combining the thiazole ring with a 1,3,4-thiadiazole moiety was a crucial structural requirement for cytotoxic activity.[7] Further modification, such as adding an electron-donating methyl group to the phenyl ring of a derivative, was shown to increase its anticancer activity, with one lead compound showing an IC₅₀ value of 1.61 µg/mL.[7]

This demonstrates a clear, field-proven application where the carbohydrazide serves as a modifiable anchor point to explore chemical space and optimize for a specific biological target.

Precursor for Broad-Spectrum Bioactive Molecules

The hydrazide-hydrazone derivatives that can be synthesized from this core molecule are associated with a wide array of therapeutic applications. The azometine group (-NHN=CH-) inherent to these derivatives is a key pharmacophore.[5] By selecting different aldehydes or ketones for the condensation reaction, researchers can systematically tune the properties of the final molecule to target different diseases.

-

Antimicrobial and Antifungal Activity: Numerous studies have shown that thiazole-based hydrazones are potent antimicrobial and antifungal agents.[5][8] The mechanism often involves interference with microbial cellular processes.

-

Antidiabetic Agents: Recently, hydrazine-thiazole hybrids have been investigated as potential antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and aldose reductase.[9]

Safety and Handling

A comprehensive, compound-specific Safety Data Sheet (SDS) for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not widely available in public databases.[3] Therefore, it must be handled with the standard precautions applied to novel research chemicals of unknown toxicity.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.

Disclaimer: The environmental and toxicological properties of this product have not been fully investigated. Researchers must consult the SDS provided by their supplier before handling.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (CAS 61292-08-8) is more than a mere chemical intermediate; it is a strategically designed scaffold for medicinal chemistry. Its validated use in the synthesis of anticancer agents, combined with the immense potential of its hydrazone derivatives, marks it as a compound of significant interest. The synthetic accessibility and the reactive versatility of the carbohydrazide group provide a robust platform for generating diverse molecular libraries, enabling the exploration of structure-activity relationships and the development of next-generation therapeutic agents.

References

-

Nowak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

-

PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides with antioxidant, antitumor and antimicrobial activities. Medicinal Chemistry Research, 26(10), 2348-2360. [Link]

-

Al-Abdullah, E. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]

- Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine)

-

Fan, Z., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry. [Link]

-

E.T. Browne Drug Company, Inc. (2012). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety. Request PDF. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

SpectraBase. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, (o-chlorobenzylidene)hydrazide. Retrieved from [Link]

-

Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals, 14(11), 1105. [Link]

- Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.

-

Rehman, A. U., et al. (2023). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 20(2), e202200989. [Link]

-

Gümüş, M. H., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

Sources

- 1. 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | C11H11N3OS | CID 714543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide (C11H11N3OS): Synthesis, Characterization, and Biological Significance

This technical guide provides an in-depth exploration of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide, a compound with the molecular formula C11H11N3OS. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, structural elucidation, and known biological activities, grounded in established scientific literature.

Physicochemical and Structural Information

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is a multifaceted compound with potential for diverse chemical interactions, making it a valuable building block in drug discovery. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C11H11N3OS | PubChem[1] |

| Molecular Weight | 233.29 g/mol | PubChem[2] |

| IUPAC Name | N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | PubChem[1] |

| Monoisotopic Mass | 233.06229 Da | PubChem[1] |

| XlogP (predicted) | 1.4 | PubChem[1] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | PubChem[1] |

| InChI | InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-8(3-5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15) | PubChem[1] |

| InChIKey | VBBNSESFUHRMJU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide typically involves a Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. The following is a representative protocol based on established chemical synthesis principles.[3]

Experimental Protocol: Synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

-

Step 1: Acetylation of 4-bromoaniline. To a solution of 4-bromoaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to yield N-(4-bromophenyl)acetamide.

-

Step 2: Thiazole Ring Formation. In a round-bottom flask, combine N-(4-bromophenyl)acetamide (1 equivalent) and thiourea (1.2 equivalents) in ethanol. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide.

Causality in Experimental Choices:

-

Acetylation: The initial acetylation of the aniline is a crucial step to protect the amino group and to introduce the acetamide functionality. Acetic anhydride is a common and efficient acetylating agent.

-

Hantzsch Thiazole Synthesis: This method is a reliable and widely used approach for constructing the thiazole ring from a haloketone (or its equivalent) and a thioamide (in this case, thiourea).

-

Purification: Recrystallization and column chromatography are standard techniques to ensure the high purity of the final compound, which is essential for accurate biological testing.

Caption: A workflow diagram illustrating the key stages in the synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Analytical Workflow:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The predicted monoisotopic mass is 233.06229 Da.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-S bonds.

Caption: A logical workflow for the structural characterization and purity assessment of the synthesized compound.

Biological Activity and Mechanism of Action

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The specific biological profile of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is an active area of research, with its structural motifs suggesting potential for various therapeutic applications.

Potential Biological Activities:

-

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[4]

-

Anti-inflammatory Activity: Some thiazole derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6]

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs. Their mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

The precise mechanism of action for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide would need to be determined through specific biological assays. A hypothetical mechanism could involve the inhibition of a key signaling pathway implicated in a disease process.

Caption: A diagram illustrating a potential mechanism of action via inhibition of a kinase signaling pathway.

Applications in Research and Drug Development

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide serves as a valuable scaffold for the development of novel therapeutic agents. Its chemical structure allows for further modification at several positions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. Such studies are fundamental in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.